molecular formula C17H15N5S2 B1344483 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1114597-32-8

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344483
CAS No.: 1114597-32-8
M. Wt: 353.5 g/mol
InChI Key: OWUJLKJUGYVWKO-UHFFFAOYSA-N
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Description

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H15N5S2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Synthesis : Research has been conducted on the synthesis of various 1,2,4-triazoles, which are structurally related to the compound , demonstrating methods for creating compounds with potential antimicrobial activities. For instance, compounds synthesized from isonicotinic acid hydrazide have shown good to moderate antimicrobial activity, underscoring the versatility of 1,2,4-triazoles in medicinal chemistry (Bayrak et al., 2009).
  • Catalytic Activity : Novel ruthenium(II) complexes incorporating similar heterocyclic ligands have been synthesized and employed as catalysts for the transfer hydrogenation of acetophenone, illustrating the compound's relevance in catalytic applications (Şerbetçi, 2013).

Biological Activity

  • Antimicrobial and Antifungal Activities : Compounds with the 1,2,4-triazole moiety have been evaluated for their antimicrobial and antifungal activities. The synthesis and pharmacological study of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole highlight their antimicrobial and antitubercular potential (Dave et al., 2007).
  • Anti-inflammatory Activity : The anti-inflammatory activities of pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives were evaluated, revealing that some synthesized compounds exhibit significant anti-inflammatory effects (Toma et al., 2017).

Corrosion Inhibition

  • Protection Against Corrosion : Schiff’s bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, showing high efficiency in protecting the metal against corrosion. This application underscores the compound's potential in industrial applications, particularly in materials science (Ansari et al., 2014).

Properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S2/c1-9-6-10(2)8-11(7-9)22-15(20-21-17(22)23)14-13(18)12-4-3-5-19-16(12)24-14/h3-8H,18H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUJLKJUGYVWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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